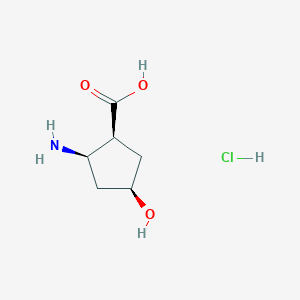
(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride is a cyclic amino acid commonly known as L-homoserine or Hse. It is an important building block for the synthesis of various peptides and proteins.
Mecanismo De Acción
The mechanism of action of (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride involves the formation of peptide bonds between amino acids. It acts as a nucleophile and attacks the carbonyl group of the adjacent amino acid, resulting in the formation of a peptide bond. This process is repeated to form a peptide chain.
Biochemical and Physiological Effects:
(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride is an important building block for the synthesis of various proteins and peptides. It plays a crucial role in the structure and function of biological molecules. It is also involved in various metabolic pathways, such as the biosynthesis of methionine and threonine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, it may not be suitable for certain experiments that require specific amino acid residues or modifications.
Direcciones Futuras
The future directions for (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride research include its application in the synthesis of novel peptides and proteins with specific functions. It can also be used in the development of new antibiotics and drugs. Further studies are needed to understand its role in various metabolic pathways and its potential therapeutic applications.
Conclusion:
In conclusion, (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride is an important building block for the synthesis of various peptides and proteins. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The continued research on (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride will lead to new discoveries and applications in the field of biochemistry and medicine.
Métodos De Síntesis
The synthesis of (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride involves the condensation of acetaldehyde with glycine. The resulting Schiff base is reduced to form L-homoserine. The hydrochloride salt can be obtained by treating L-homoserine with hydrochloric acid.
Aplicaciones Científicas De Investigación
(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride is widely used in scientific research for the synthesis of peptides and proteins. It is a precursor for the synthesis of various antibiotics, such as penicillin and cephalosporin. It is also used in the synthesis of immunoglobulins, hormones, and enzymes.
Propiedades
IUPAC Name |
(1S,2R,4R)-2-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-5-2-3(8)1-4(5)6(9)10;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTTVQFYMJJPFA-YMDUGQBDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@H]([C@H]1C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2667865.png)


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide](/img/structure/B2667868.png)


![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2667873.png)



![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2667883.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2667884.png)